

Fangchinoline anti-cancer efficacy comparison by cell line

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Compound Focus: Fangchinoline

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Anticancer Activity of Fangchinoline Across Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **fangchinoline** from various studies, which indicate its potency in inhibiting cancer cell growth.

Table 1: Reported IC₅₀ Values of Fangchinoline on Various Human Cancer Cell Lines

Cancer Type	Cell Line	IC ₅₀ Value (μM)	Treatment Duration	Key Mechanisms Reported	Citation
Melanoma	WM9	1.07 (for derivative 4g)	48 hours	Apoptosis induction	[1]
Leukemia	HEL	1.98 (for derivative 4g)	48 hours	Apoptosis induction	[1]
Prostate Cancer	PC3	2.03 (for derivative 4g)	48 hours	Apoptosis induction	[1]
Leukemia	K562	2.09 (for derivative 4g)	48 hours	Apoptosis induction	[1]

Cancer Type	Cell Line	IC ₅₀ Value (µM)	Treatment Duration	Key Mechanisms Reported	Citation
Breast Cancer	MDA-MB-231	2.92 (for derivative 4g)	48 hours	Apoptosis induction	[1]
Leukemia	K562	~10.29 (parent compound)	48 hours	G0/G1 cell cycle arrest (Upregulation of CDKN1A/p21, downregulation of CCND2)	[2] [1]
Breast Cancer	MDA-MB-231	~12.29 (parent compound)	72 hours	G1 cell cycle arrest (Akt/GSK-3β/cyclin D1 signaling); Apoptosis (↑Bax/Bcl-2 ratio, caspase-3)	[1] [3]
Prostate Cancer	PC3	~11.06 (parent compound)	48 hours	Proteasome β1 subunit inhibition; G0/G1 cell cycle arrest; Apoptosis	[1] [4]
Colorectal Cancer	CCL-244, SW480	Dose-dependent growth inhibition	24-48 hours	Apoptosis via Endoplasmic Reticulum Stress (↑p-PERK, p-eIF2α, ATF4, CHOP)	[5]
Esophageal Cancer	Kyse150, EC1, etc.	Dose-dependent growth inhibition (in vitro & in vivo)	72 hours	G1 cell cycle arrest (p21, p27); Apoptosis (ATF4 transactivation, intrinsic & extrinsic pathways)	[6]

Key Experimental Protocols in the Cited Research

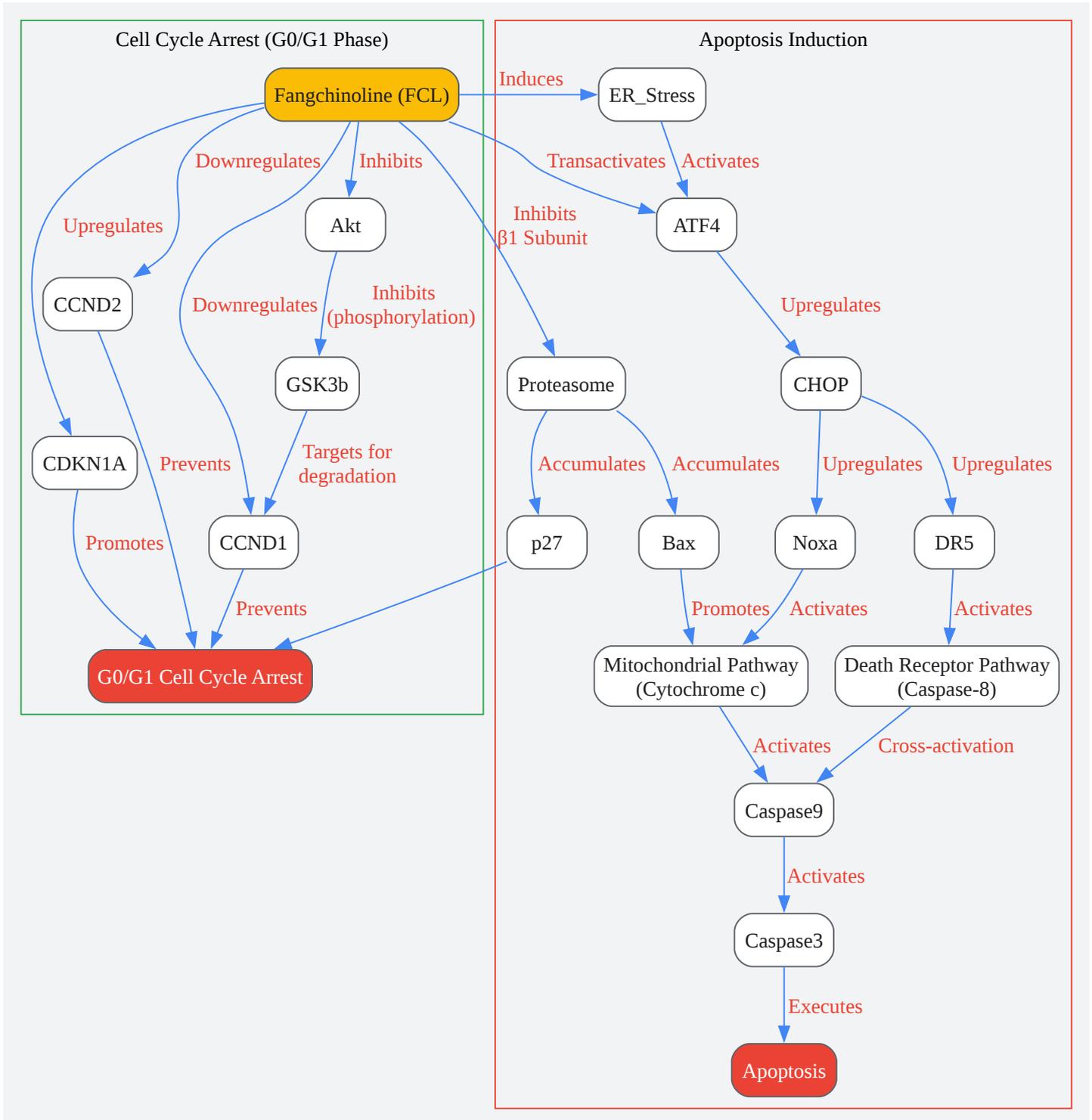
The credibility of the data is supported by standardized experimental methods. Here is a summary of the core protocols used in the studies cited above.

Table 2: Common Experimental Methodologies in Fangchinoline Anti-Cancer Research

Method	Typical Protocol Description	Primary Readout / Purpose
Cell Viability / Cytotoxicity (MTT/ATPlite)	Cells seeded in 96-well plates, treated with fangchinoline for 24-72 hours. MTT reagent added, and formazan crystals dissolved in DMSO before measuring absorbance.	IC ₅₀ calculation; Inhibition of cell proliferation.
Cell Cycle Analysis	Cells treated, fixed in ethanol, stained with Propidium Iodide (PI), and analyzed by Flow Cytometry.	DNA content measurement; Determination of cell cycle phase distribution (G0/G1, S, G2/M).
Apoptosis Assay	Cells stained with Annexin V-FITC and PI, then analyzed by Flow Cytometry.	Distinguish and quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells.
Western Blot Analysis	Total protein extracted, separated by SDS-PAGE, transferred to membrane, and probed with specific primary and secondary antibodies. Detection via chemiluminescence.	Protein expression and activation (e.g., Cleaved caspases, Cyclin D1, p21, Bcl-2 family proteins, ER stress markers).
Proteasome Activity Assay	Use of fluorogenic peptide substrates (e.g., Z-LLE-AMC for β 1 subunit) incubated with cell lysates or purified proteasomes. Measurement of fluorescence released upon substrate cleavage.	Direct measurement of proteasome's caspase-like, chymotrypsin-like, or trypsin-like activity.

Molecular Mechanisms of Action

Fangchinoline exerts its anti-cancer effects through multiple mechanisms, as visualized in the pathways below.



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The diagram above illustrates the multi-targeted nature of **fangchinoline**. Key pathways include:

- **Cell Cycle Arrest: Fangchinoline** induces G0/G1 phase arrest by modulating key regulators, such as upregulating the cyclin-dependent kinase inhibitor **CDKN1A (p21)** [2] and downregulating **cyclin D1** and **cyclin D2** [2] [3]. This can occur via inhibition of the **Akt/GSK-3 β** signaling pathway, which normally stabilizes cyclin D1 [3].
- **Apoptosis Induction: Fangchinoline** triggers programmed cell death through several interconnected routes:
 - **Endoplasmic Reticulum (ER) Stress:** It activates the **PERK-eIF2 α -ATF4-CHOP** axis, a key ER stress pathway [5] [6].
 - **Transcriptional Activation:** The transcription factor **ATF4**, once activated, upregulates pro-apoptotic proteins like **Noxa** (for the intrinsic/mitochondrial pathway) and **DR5** (for the extrinsic/death receptor pathway) [6].
 - **Proteasome Inhibition: Fangchinoline** directly binds to and inhibits the **proteasome β 1 subunit**, leading to the accumulation of proteasome substrates like the pro-apoptotic protein **Bax** and the cell cycle inhibitor **p27** [4]. These pathways converge to activate executioner caspases, such as **caspase-3**, leading to apoptosis [5] [3].

Derivative Compounds and Future Directions

Research into **fangchinoline derivatives** is a promising strategy to enhance its properties. For example:

- The introduction of **sulfonyl groups** and other chemical modifications has successfully created derivatives (e.g., compound **4g**) with significantly improved **potency and selectivity** for cancer cells over normal lung epithelial cells [7].
- These findings highlight the potential of structural optimization to develop more effective and targeted anti-cancer agents based on the **fangchinoline** scaffold [7] [1].

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